H-Mel-Lys-Pro-Val-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Mel-Lys-Pro-Val-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
H-Mel-Lys-Pro-Val-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in phosphate-buffered saline (PBS).
Substitution: Amino acid analogs and coupling reagents like DIC and HOBt.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Reduced peptides with free thiol groups.
Substitution: Peptide analogs with modified amino acid residues.
Scientific Research Applications
H-Mel-Lys-Pro-Val-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in pigmentation, immune response, and metabolic regulation.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases, skin disorders, and metabolic conditions.
Industry: Utilized in the development of cosmetic products aimed at enhancing skin pigmentation
Mechanism of Action
H-Mel-Lys-Pro-Val-NH2 exerts its effects by binding to melanocortin receptors (MC1R, MC3R, MC4R, and MC5R). Upon binding, it activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) pathway, leading to the expression of melanogenesis enzyme genes. This results in increased melanin production and other downstream effects, such as DNA damage repair and reduction of free radical production .
Comparison with Similar Compounds
Similar Compounds
Beta-melanocyte stimulating hormone (beta-MSH): Another melanocortin peptide with similar functions but different amino acid sequence.
Gamma-melanocyte stimulating hormone (gamma-MSH): A shorter peptide with distinct biological activities.
Adrenocorticotropic hormone (ACTH): Shares structural similarities and is derived from the same precursor protein, pro-opiomelanocortin (POMC).
Uniqueness
H-Mel-Lys-Pro-Val-NH2 is unique due to its specific sequence and high affinity for melanocortin receptors, particularly MC1R. This specificity allows it to play a critical role in pigmentation and other physiological processes .
Properties
CAS No. |
112983-69-4 |
---|---|
Molecular Formula |
C29H47Cl2N7O4 |
Molecular Weight |
628.6 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]hexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H47Cl2N7O4/c1-19(2)25(26(34)39)36-28(41)24-7-5-15-38(24)29(42)23(6-3-4-14-32)35-27(40)22(33)18-20-8-10-21(11-9-20)37(16-12-30)17-13-31/h8-11,19,22-25H,3-7,12-18,32-33H2,1-2H3,(H2,34,39)(H,35,40)(H,36,41)/t22-,23-,24-,25-/m0/s1 |
InChI Key |
UKKXXLVQAHXYHP-QORCZRPOSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=C(C=C2)N(CCCl)CCCl)N |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)N(CCCl)CCCl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.